[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate”, there are related compounds with documented synthesis processes. For instance, the synthesis of ketamine, a related compound, has been done in five steps . The process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally, rearrangement .Scientific Research Applications
Chloromethane as a Methyl Donor
Chloromethane (CH3Cl), a gaseous natural product released by many wood-rotting fungi, has been identified as a novel methyl donor in the biosynthesis of esters and anisoles. This process, observed in fungi like Phellinus pomaceus, involves the methylation of a wide range of aromatic and aliphatic acids, demonstrating the versatility of natural methylating systems. The research highlights the potential for utilizing natural methyl donors in the synthesis of complex organic compounds, including those related to [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate (Harper et al., 1989).
Reductive Dehalogenation in Methanogenic Sediments
Studies on the biotransformation of chlorophenols in methanogenic sediments have shown the potential for reductive dehalogenation, leading to the formation of chlorobenzoates. This process suggests a microbial pathway for the degradation of chlorinated pollutants, potentially applicable to compounds similar to [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate. Understanding these pathways can aid in predicting the environmental fate of chlorinated compounds and developing bioremediation strategies (Becker et al., 1999).
Synthesis of Hyperbranched Aromatic Polyamides
Research on the thermal polymerization of specific monomers has led to the development of hyperbranched aromatic polyamides. These polymers, derived from reactions similar to those involving [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate, exhibit unique properties such as solubility in various organic solvents and potential applications in advanced materials science (Yang et al., 1999).
Antimicrobial Properties of Quinazolines
The synthesis and characterization of new quinazolines, including derivatives structurally related to [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate, have demonstrated potential antimicrobial properties. These compounds, tested against various bacterial and fungal strains, highlight the significance of chemical synthesis in developing novel antimicrobial agents (Desai et al., 2007).
Corrosion Inhibition in Acidic Media
Theoretical and experimental studies on certain xanthen-9-yl benzoate derivatives have shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research provides insights into the development of new inhibitors and the role of molecular structure in their efficiency, potentially applicable to derivatives of [2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate (Arrousse et al., 2021).
Safety and Hazards
The safety data sheet for a related compound, 2-(3-Chlorophenyl)ethylamine, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . It is recommended to avoid release to the environment, wear protective clothing, and avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
The mode of action of such compounds often involves binding to specific receptors in the body, which can trigger changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effects .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of these compounds .
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-14-8-4-5-12(9-14)10-18-15(19)11-21-16(20)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDKZOAOXSIEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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